(S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine
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Overview
Description
(S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to an ethanamine moiety through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Ethanamine Moiety: The ethanamine moiety is attached to the pyrrolidine ring through an ether linkage, often using reagents like ethylene oxide or ethylene glycol derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
(S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
- (S)-benzyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate
- ((S)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid
Uniqueness
(S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine is unique due to its specific structural arrangement, which imparts distinct physicochemical properties and biological activities. The presence of the trifluoromethyl group and the ether linkage differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Properties
Molecular Formula |
C7H13F3N2O |
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Molecular Weight |
198.19 g/mol |
IUPAC Name |
2-[(3S)-1-(trifluoromethyl)pyrrolidin-3-yl]oxyethanamine |
InChI |
InChI=1S/C7H13F3N2O/c8-7(9,10)12-3-1-6(5-12)13-4-2-11/h6H,1-5,11H2/t6-/m0/s1 |
InChI Key |
SPCFKXQJWVSXEJ-LURJTMIESA-N |
Isomeric SMILES |
C1CN(C[C@H]1OCCN)C(F)(F)F |
Canonical SMILES |
C1CN(CC1OCCN)C(F)(F)F |
Origin of Product |
United States |
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